Pitofenone

Descripción general

Descripción

La pitofenona es un compuesto químico conocido por sus propiedades antiespasmódicas. Se utiliza comúnmente en combinación con otros medicamentos para aliviar el dolor y los espasmos de los músculos lisos. El compuesto se encuentra típicamente en medicamentos utilizados para tratar afecciones como los cólicos menstruales, los espasmos del sistema digestivo y los espasmos del tracto urinario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pitofenona se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la esterificación del ácido 2-(4-hidroxibenzoil)benzoico con metanol en presencia de un catalizador. Esta reacción forma 2-(4-hidroxibenzoil)benzoato de metilo, que luego se hace reaccionar con 1-(2-cloroetil)piperidina para producir pitofenona .

Métodos de producción industrial

La producción industrial de pitofenona normalmente implica la síntesis a gran escala utilizando rutas de reacción similares a las descritas anteriormente. El proceso está optimizado para el rendimiento y la pureza, a menudo implica múltiples pasos de purificación, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La pitofenona experimenta varias reacciones químicas, que incluyen:

Oxidación: La pitofenona se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la pitofenona en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden modificar el anillo de piperidina o el grupo éster.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: En las reacciones de sustitución se utilizan reactivos como haluros de alquilo o cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la pitofenona puede producir derivados del ácido benzoico, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Pitofenone has a wide array of applications across various scientific fields:

Clinical Medicine

- Pain Management : It is effective in treating conditions like gastric colic, kidney stones, and dysmenorrhea due to its dual action as an antispasmodic and analgesic.

- Combination Therapy : this compound is frequently used in combination with other analgesics to improve efficacy in pain relief.

Analytical Chemistry

- Reference Compound : It serves as a reference standard in analytical methods for drug detection and quantification, particularly in complex matrices such as biological fluids.

Biological Research

- Smooth Muscle Studies : Research has focused on its effects on smooth muscle cells, contributing to understanding muscle contraction mechanisms and potential therapeutic interventions for related disorders.

Pharmaceutical Development

- Drug Formulation : The compound plays a role in the formulation of new drugs aimed at enhancing therapeutic outcomes through spasmolytic activity .

Case Study 1: Efficacy in Dysmenorrhea

A clinical trial evaluated the effectiveness of this compound combined with metamizole sodium in treating dysmenorrhea. Patients reported significant pain reduction compared to those receiving placebo treatment. The study highlighted the compound's role in alleviating menstrual pain through smooth muscle relaxation.

Case Study 2: Treatment of Gastrointestinal Spasms

In another study, this compound was administered to patients experiencing acute gastrointestinal spasms. Results indicated a rapid onset of relief from abdominal pain and discomfort, showcasing its utility as a first-line treatment option in emergency settings.

Mecanismo De Acción

La pitofenona ejerce sus efectos actuando como un antagonista del receptor muscarínico. Se une a los receptores muscarínicos en las células del músculo liso, inhibiendo la acción de la acetilcolina, un neurotransmisor responsable de las contracciones musculares. Esto conduce a la relajación de los músculos lisos y al alivio de los espasmos .

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de Fenpiverinio: Otro compuesto antiespasmódico que se utiliza a menudo en combinación con la pitofenona.

Metamizol sódico: Un analgésico no opioide que se combina con frecuencia con la pitofenona para un alivio del dolor mejorado

Unicidad de la pitofenona

La pitofenona es única debido a su acción específica en los receptores muscarínicos, lo que la hace particularmente eficaz en el tratamiento de los espasmos del músculo liso. Su combinación con otros compuestos como el bromuro de fenpiverinio y el metamizol sódico mejora sus efectos terapéuticos, proporcionando tanto alivio del dolor como relajación muscular .

Actividad Biológica

Pitofenone is a synthetic compound primarily known for its antispasmodic properties. It is often used in combination with other analgesics to enhance its therapeutic effects, particularly in treating conditions associated with smooth muscle spasms, such as biliary and renal colic. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical applications.

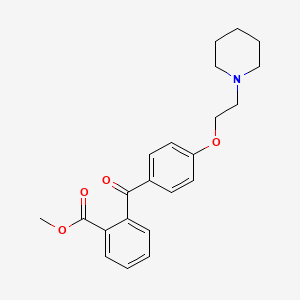

- Chemical Name : 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride

- Molecular Formula : C22H25NO4·HCl

- CAS Number : 1248-42-6

- Solubility : Soluble in water (2 mg/mL) and other organic solvents.

This compound acts primarily as a muscarinic receptor antagonist , which inhibits the action of acetylcholine on smooth muscle tissues. This leads to relaxation of the smooth muscles, thereby alleviating spasms. It also exhibits anticholinergic properties, contributing to its effectiveness in reducing gastrointestinal and biliary spasms .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Antispasmodic Activity | Reduces smooth muscle contractions |

| Anticholinergic Effects | Blocks acetylcholine receptors |

| Combination Use | Often used with diclofenac for enhanced spasmolytic effect |

Efficacy in Smooth Muscle Spasms

A study published in the Indian Journal of Experimental Biology demonstrated that this compound, when combined with diclofenac, significantly reduced acetylcholine-induced contractions in guinea pig ileum models. This suggests a synergistic effect that enhances the antispasmodic efficacy of both drugs .

Case Study: Renal Colic Treatment

In a comparative study involving patients with renal colic, this compound was administered alongside diclofenac. The results indicated a marked improvement in pain relief compared to control groups receiving only analgesics. The combination therapy was noted for its rapid onset of action and sustained relief from spasms .

Safety Profile

This compound is generally well-tolerated; however, potential side effects may include dry mouth, blurred vision, and constipation due to its anticholinergic effects. Monitoring is advisable when used in patients with pre-existing conditions that may be exacerbated by these side effects.

Research Findings

Recent research has focused on optimizing the use of this compound in various formulations:

- Simultaneous Estimation Techniques : A method was developed for the simultaneous estimation of metamizole sodium and this compound using RP-HPLC, indicating advancements in pharmaceutical analysis techniques .

- Spectrophotometric Quantification : Another study highlighted a spectrophotometric method for quantifying this compound alongside other compounds in pharmaceutical preparations, showcasing its versatility in combination therapies .

Propiedades

IUPAC Name |

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMAQSCHUSSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048381 | |

| Record name | Pitofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-52-4 | |

| Record name | Pitofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitofenone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitofenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09N8K7YJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.